4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC15819081
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2O2 |
|---|---|
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | 4-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H10N2O2/c1-3-5-4(2)8-9-6(5)7(10)11/h3H2,1-2H3,(H,8,9)(H,10,11) |
| Standard InChI Key | VCXRZGJQFSBQTF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(NN=C1C(=O)O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, reflects its substitution pattern:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
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Substituents:
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Ethyl group (–CH₂CH₃) at position 4.
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Methyl group (–CH₃) at position 3.
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Carboxylic acid (–COOH) at position 5.
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The molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol. Its planar structure facilitates π-π stacking interactions, while the carboxylic acid group enhances hydrogen-bonding capabilities.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 154.17 g/mol | |
| Appearance | White to light yellow powder | |
| Solubility | Polar organic solvents (e.g., DMSO, ethanol) | |
| Melting Point | 164–167°C (decomposes) | |
| Density | 1.40 g/cm³ |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Three primary routes are documented:
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Cyclocondensation of Hydrazines with β-Ketoesters
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Reactants: Methyl hydrazine and ethyl acetoacetate.
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Conditions: Reflux in ethanol with acid catalysis.
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Yield: 60–75%.
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Alkylation of Pyrazole Precursors
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Intermediate: 4-Chloro-3-methylpyrazole.
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Reagents: Ethyl bromoacetate and potassium carbonate.
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Yield: 50–65%.
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Carboxylation via Carbon Dioxide Insertion
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (80–90%) and purity (>98%). Automated systems control temperature (±2°C) and pH (6.5–7.0), minimizing byproducts like 4-ethyl-3-methylpyrazole (≤2%) .
Chemical Reactivity and Functionalization
Key Reactions
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Esterification:
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Reagents: Methanol/H₂SO₄.
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Product: Methyl 4-ethyl-3-methyl-1H-pyrazole-5-carboxylate (yield: 85%).
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Amidation:
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Reagents: Thionyl chloride (SOCl₂) followed by ammonia.
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Product: 4-Ethyl-3-methyl-1H-pyrazole-5-carboxamide (yield: 70%).
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Halogenation:
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Reagents: N-Chlorosuccinimide (NCS).
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Product: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (yield: 60%).
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Table 2: Reaction Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄, 60°C | Methyl ester derivative | 85% |
| Amidation | SOCl₂, NH₃, RT | Pyrazole-5-carboxamide | 70% |
| Chlorination | NCS, DMF, 80°C | 4-Chloro-pyrazole derivative | 60% |
Biological Activities and Mechanisms
Anticancer Properties
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Cell Line Studies:
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MDA-MB-231 (Breast Cancer): Induces apoptosis at 1 μM via caspase-3 activation.
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HepG2 (Liver Cancer): Inhibits proliferation (IC₅₀: 10 μM).
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Mechanism: Downregulates Bcl-2 and upregulates Bax, triggering mitochondrial apoptosis.
Anti-Inflammatory Effects
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Target: Cyclooxygenase-2 (COX-2).
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Activity: Reduces prostaglandin E₂ (PGE₂) by 70% at 5 μM in murine macrophages.
Insecticidal Applications
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Aphis fabae (Black Bean Aphid): Derivative 7h (12.5 mg/L) achieves 85.7% mortality .
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Mode of Action: Disrupts acetylcholinesterase (AChE) in insect nervous systems .
Industrial and Agricultural Applications
Agrochemicals
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Herbicides: Inhibits plant acetolactate synthase (ALS), blocking branched-chain amino acid synthesis .
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Insecticides: Carboxamide derivatives show LC₅₀ values of 2.5 mg/L against Spodoptera frugiperda .
Pharmaceutical Intermediates
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Drug Candidates: Serves as a precursor for PDE4 inhibitors (asthma) and COX-2 inhibitors (arthritis).
Recent Advances and Future Directions
Metal-Organic Frameworks (MOFs)
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Application: Pyrazole-carboxylate ligands form MOFs with Cu(II) nodes, exhibiting CO₂ adsorption capacities of 2.8 mmol/g at 1 bar.
Targeted Drug Delivery
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Nanocarriers: Encapsulation in liposomes improves bioavailability by 300% in murine models.
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